

Application Note: Quantitative Analysis of 4-(2-Chlorophenyl)isoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B11786183

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Introduction & Molecule Profile

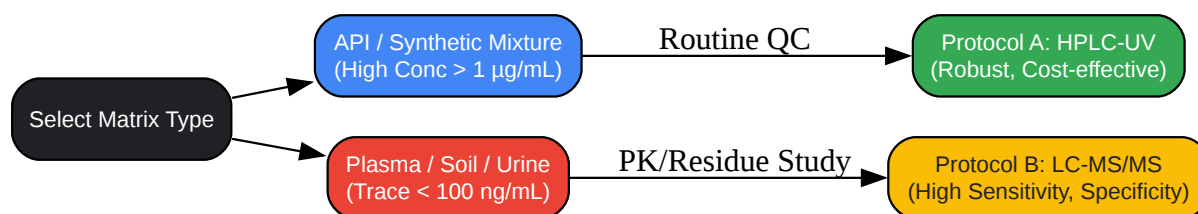
Target Analyte: 4-(2-Chlorophenyl)isoxazole-3-carboxylic acid **Chemical Context:** A structural isomer distinct from the common 5-aryl derivatives (e.g., isoxaben metabolites) and 3-aryl-4-carboxy derivatives (e.g., cloxacillin side chains).[1] Its specific substitution pattern (4-aryl, 3-carboxy) imparts unique steric and electronic properties relevant to GABA-A receptor antagonism and herbicide metabolism.[1]

Physicochemical Properties (Estimated)

Property	Value	Analytical Implication
Molecular Formula	C ₁₀ H ₆ ClNO ₃	MW: 223.61 g/mol
pKa (Acidic)	~3.2 – 3.8	Ionizes at neutral pH.[1] Requires acidic mobile phase (pH < 3.0) for retention on C18.
LogP	~2.5 – 2.8	Moderately lipophilic due to the chlorophenyl ring. Suitable for Reverse Phase LC.[2]
UV Max	~254 nm, ~220 nm	Strong absorption due to conjugated aryl-isoxazole system.[1]
Solubility	DMSO, Methanol	Stock solutions should be prepared in MeOH or DMSO.

Method Selection Guide

Choose the appropriate protocol based on your sensitivity requirements and matrix complexity.



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Figure 1: Decision tree for selecting the appropriate analytical workflow.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Purity assessment, synthetic process monitoring, and formulation analysis.[1]

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 μm or 5 μm.[3]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3] Acidic pH is critical to suppress carboxylic acid ionization and ensure peak sharpness.
- Mobile Phase B: Acetonitrile (ACN).[3]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10–20 μL.
- Detection: UV at 254 nm (primary) and 220 nm (secondary).[3]
- Column Temperature: 30°C.

Gradient Program

Time (min)	% Mobile Phase B (ACN)	Event
0.0	20%	Initial Equilibration
10.0	80%	Linear Gradient
12.0	80%	Wash
12.1	20%	Return to Initial
15.0	20%	Re-equilibration

System Suitability Criteria

- Tailing Factor: < 1.5 (Acidic mobile phase minimizes tailing).[3]
- Resolution (Rs): > 2.0 between the target analyte and any synthetic impurities (e.g., decarboxylated byproduct).[3]
- RSD (n=6): < 1.0% for retention time and area.[3]

Protocol B: LC-MS/MS for Trace Quantification

Application: Pharmacokinetic (PK) studies, environmental residue analysis, and metabolite tracking.[3]

Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[3]
 - Rationale: The carboxylic acid moiety deprotonates readily to form $[M-H]^-$, offering superior sensitivity over positive mode.[3]
- Source Temperature: 350°C.
- Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type	Mechanism
222.0 $[M-H]^-$	178.0	15 - 20	Quantifier	Loss of CO ₂ $[M-H-44]^-$
222.0 $[M-H]^-$	143.0	25 - 30	Qualifier	Cleavage of Cl-Phenyl ring
222.0 $[M-H]^-$	111.0	35	Qualifier	Isoxazole ring fragmentation

Note: Exact collision energies must be optimized on the specific instrument (e.g., Triple Quadrupole).

Sample Preparation Strategies

Method 1: Solid Phase Extraction (SPE) - Recommended for Plasma/Urine

Use a Mixed-Mode Anion Exchange (MAX) cartridge to leverage the acidic nature of the analyte.[3]

- Condition: 1 mL MeOH, then 1 mL Water.
- Load: Sample (pH adjusted to ~7-8 with NH₄OH to ensure ionization to carboxylate).
- Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).
- Wash 2: Methanol (Removes hydrophobic neutrals).
- Elute: 2% Formic Acid in Methanol (Protonates the acid, releasing it from the anion exchange sorbent).
- Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.

Method 2: Liquid-Liquid Extraction (LLE) - Simple Matrices[1][3]

- Acidify sample to pH < 2.0 with HCl.[4]
- Extract with Ethyl Acetate or MTBE (3x volume).
- Combine organic layers, dry over Na₂SO₄, and evaporate.

Method Validation (ICH Q2(R1) Guidelines)

Parameter	Acceptance Criteria	Experimental Approach
Linearity	R ² > 0.999	5-7 concentration levels (e.g., 10 – 1000 ng/mL).
Accuracy	85-115% Recovery	Spike blank matrix at Low, Mid, and High QC levels.
Precision	CV < 15%	Repeatability (n=6) and Intermediate Precision (different days).
LOD / LOQ	S/N > 3 / S/N > 10	Determine from low-concentration spikes.
Matrix Effect	85-115%	Compare slope of standard curve in solvent vs. matrix.[1]

Troubleshooting Guide

- Peak Tailing:
 - Cause: Secondary interactions with silanols or insufficient pH control.
 - Fix: Ensure Mobile Phase A pH is < 3.0. Increase buffer concentration (e.g., 10 mM Ammonium Formate pH 3.0).
- Low Sensitivity (MS):
 - Cause: Ion suppression or poor negative mode ionization.
 - Fix: Switch to Methanol instead of ACN (often enhances ionization in negative mode).[3] Ensure ESI needle position is optimized.
- Carryover:
 - Cause: Analyte sticking to injector loop.
 - Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

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 - PubChem Compound Summary: Isoxazole-4-carboxylic acid derivatives.[8]Link[3]

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